N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-18(2)14(12-5-4-6-13(9-12)21-3)10-17-15(20)19-8-7-16-11-19/h4-9,11,14H,10H2,1-3H3,(H,17,20) |
InChI Key |
XSOGQRQNLVRCBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)N1C=CN=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with imidazole-1-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Prochloraz (N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide)
Molecular Formula : C₁₅H₁₆Cl₃N₃O₂
Molecular Weight : 376.7 g/mol
Key Differences :
- Substituents: Prochloraz has a trichlorophenoxyethyl group and a propyl chain, contrasting with the dimethylamino-3-methoxyphenyl ethyl group in the target compound.
- Physicochemical Properties: Prochloraz’s trichlorophenoxy group increases lipophilicity (logP ≈ 4.5), enhancing environmental persistence but raising toxicity concerns. The target compound’s methoxy and dimethylamino groups improve water solubility (predicted logP ≈ 2.1) and reduce environmental bioaccumulation .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-Imidazole-1-carboxamide
Molecular Formula : C₁₄H₁₇N₃O₃
Molecular Weight : 275.3 g/mol
Key Differences :
- Substituents : The phenyl ring has 3,4-dimethoxy groups instead of a single 3-methoxy group.
- Lack of dimethylamino group reduces basicity (pKa ≈ 7.5 vs. ~8.5 for the target compound), affecting ionization and membrane permeability .
- Synthesis : Both compounds likely share synthetic routes involving reductive cyclization or carboxamide coupling, as seen in and .
SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride)
Molecular Formula : C₁₅H₂₀ClN₃O₂
Molecular Weight : 309.79 g/mol
Key Differences :
- Core Structure: Quinoline replaces imidazole, introducing a larger aromatic system for π-π stacking interactions.
- Substituents: A dimethylaminopropyl chain and 4-hydroxyquinoline moiety, differing from the target’s ethyl-linked 3-methoxyphenyl group.
- Biological Relevance: Quinoline derivatives often exhibit antimicrobial or anticancer activity, suggesting divergent applications compared to the imidazole-based target compound .
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-carboxamide
Molecular Formula : C₂₆H₂₇N₃O₄
Molecular Weight : 453.52 g/mol
Key Differences :
- Core Structure : Benzimidazole (fused benzene-imidazole ring) vs. single imidazole ring.
- Substituents : Propyl chain and multiple methoxy groups enhance lipophilicity (logP ≈ 3.8) but reduce metabolic stability compared to the target compound .
Structure-Activity Relationship (SAR) Analysis
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Prochloraz | N-[2-(3,4-Dimethoxyphenyl)ethyl] Derivative | SzR-105 |
|---|---|---|---|---|
| Molecular Weight | 288.34 | 376.7 | 275.3 | 309.79 |
| logP (Predicted) | 2.1 | 4.5 | 2.8 | 1.9 |
| Water Solubility | Moderate | Low | Moderate | High |
| pKa | ~8.5 | ~6.2 | ~7.5 | ~9.0 |
| Bioavailability | Moderate (Rule of 5 compliant) | Low | Moderate | High |
Biological Activity
N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure suggests various interactions with biological systems, making it a candidate for studies related to antibacterial and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.34 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antibacterial properties. Imidazole derivatives are known for their diverse pharmacological effects, including antimicrobial and anticancer activities.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. A review highlighted the synthesis and evaluation of various imidazole compounds, noting their effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several imidazole derivatives, including those similar to this compound.
| Compound Name | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 44 |
| Compound B | Escherichia coli | 7.1 |
| N-[2-(dimethylamino)-...] | MRSA | TBD |
| Compound C | Bacillus subtilis | 180 |
Note: The exact MIC for this compound was not specified in the reviewed literature but is anticipated to be competitive based on structural analogs .
The antibacterial activity of imidazole derivatives often involves inhibition of DNA synthesis and disruption of cellular processes. The mechanism typically includes:
- Formation of Reactive Species : Under anaerobic conditions, nitro groups in related compounds can be reduced to form reactive intermediates that damage DNA.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism, leading to cell death .
Case Studies
Several studies have investigated the biological activities of imidazole derivatives:
- Case Study on Antimicrobial Efficacy :
- Toxicity Profiling :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide and its analogs?
- Methodology : Utilize aza-Michael addition reactions or nucleophilic substitution with imidazole precursors. For example, describes aza-Michael additions involving benzimidazole derivatives to form structurally similar compounds. Optimize reaction conditions (e.g., solvent polarity, catalyst type) to enhance yield, as demonstrated in for phenoxymethylbenzoimidazole-triazole hybrids. Key steps include:
- Precursor selection : Start with 3-methoxybenzylamine derivatives.
- Coupling agents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS). For example:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., δ 2.69 ppm for dimethylamino protons, as in ) and compare with analogs in .
- IR : Confirm carboxamide C=O stretches near 1650–1700 cm⁻¹.
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Stability studies (e.g., thermal gravimetric analysis, TGA) should assess degradation under light or heat, guided by safety protocols in . Store at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the imidazole ring influence biological activity?
- Methodology : Compare analogs with electron-withdrawing (e.g., nitro, fluoro) or electron-donating (e.g., methoxy) groups. demonstrates that 9-methoxy substitution on phenazine-carboxamides enhances antitumor activity by improving DNA intercalation. Use molecular docking (as in ) to correlate substituent position/electronic profiles with target binding (e.g., kinase active sites) .
Q. What experimental designs resolve contradictions in reported bioactivity data for imidazole derivatives?
- Methodology : Address variability via:
- Dose-response standardization : Use IC50/EC50 values across multiple cell lines (e.g., L1210 leukemia, Lewis lung carcinoma in ).
- Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry vs. MTT).
- Data normalization : Account for batch effects in compound purity (e.g., via HPLC in ) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?
- Methodology : Use QSAR (quantitative structure-activity relationship) models to predict logP, plasma protein binding, and metabolic stability. highlights cyclization strategies to reduce metabolic liability in thiadiazole analogs. Pair with in vitro ADME assays (e.g., microsomal stability) .
Q. What are the mechanistic implications of dimethylaminoethyl side-chain interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
